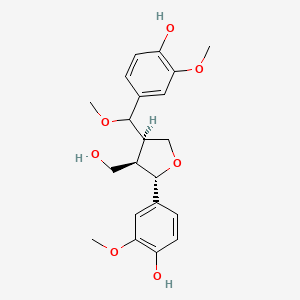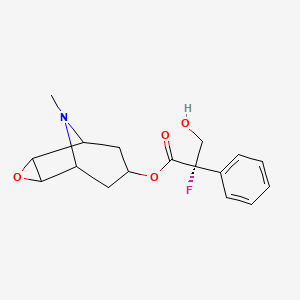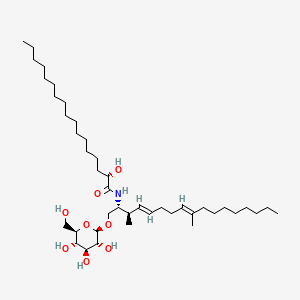
Ophiocordylongiiside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ophiocordylongiiside A is a compound found in the fungus Polyphilus sieberi. It has shown activity against the free-living nematode Caenorhabditis elegans . This compound is part of a broader class of natural products known for their biological activities.
Méthodes De Préparation
Ophiocordylongiiside A is typically isolated from the fungus Polyphilus sieberi. The preparation involves culturing the fungus and extracting the compound using various solvents. The compound is then purified using chromatographic techniques
Analyse Des Réactions Chimiques
Ophiocordylongiiside A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Ophiocordylongiiside A has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of natural products.
Biology: The compound’s activity against Caenorhabditis elegans makes it a useful tool for studying nematode biology and developing nematicides.
Medicine: While not yet used clinically, its biological activity suggests potential for drug development.
Industry: The compound could be used in agricultural settings to control nematode populations.
Mécanisme D'action
The mechanism by which Ophiocordylongiiside A exerts its effects involves disrupting the biological processes of Caenorhabditis elegans. The compound likely targets specific molecular pathways essential for the nematode’s survival, although the exact targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Ophiocordylongiiside A can be compared to other nematicidal compounds such as:
Omnipolyphilin A and B: These are chlorinated cyclotetrapeptides also isolated from Polyphilus sieberi.
Ventiloquinone P: Another compound from the same fungus with antimicrobial properties.
This compound is unique due to its specific activity against Caenorhabditis elegans and its distinct chemical structure .
Propriétés
Formule moléculaire |
C42H79NO8 |
|---|---|
Poids moléculaire |
726.1 g/mol |
Nom IUPAC |
(2S)-N-[(2R,3R,4E,8E)-3,9-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptadeca-4,8-dien-2-yl]-2-hydroxyheptadecanamide |
InChI |
InChI=1S/C42H79NO8/c1-5-7-9-11-13-14-15-16-17-18-19-21-26-30-36(45)41(49)43-35(32-50-42-40(48)39(47)38(46)37(31-44)51-42)34(4)29-25-22-24-28-33(3)27-23-20-12-10-8-6-2/h25,28-29,34-40,42,44-48H,5-24,26-27,30-32H2,1-4H3,(H,43,49)/b29-25+,33-28+/t34-,35+,36+,37-,38-,39+,40-,42-/m1/s1 |
Clé InChI |
MAZVKUJQDVPPJV-OMGFSCACSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C)/C=C/CC/C=C(\C)/CCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C)C=CCCC=C(C)CCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


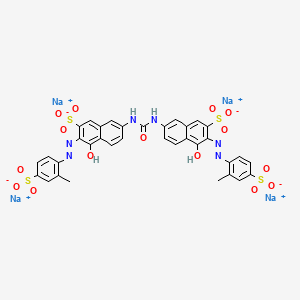
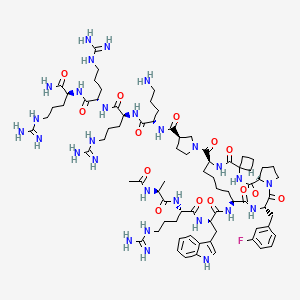
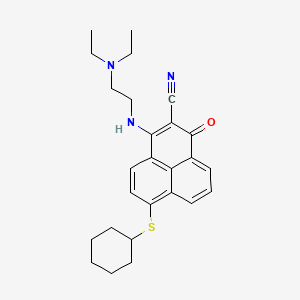
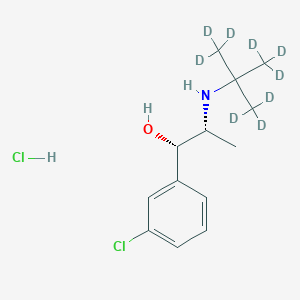

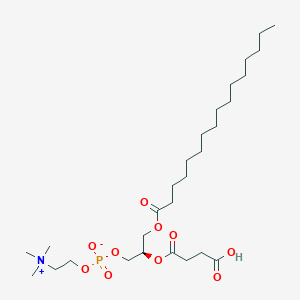
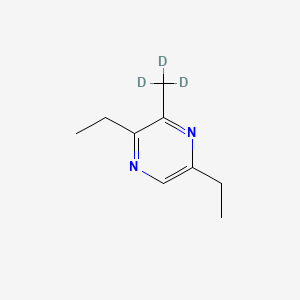
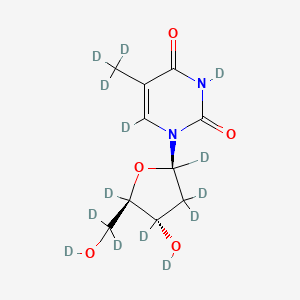
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
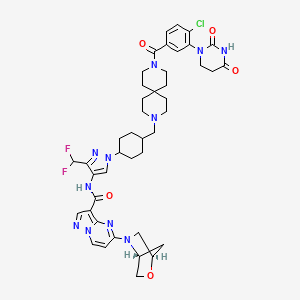
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)
